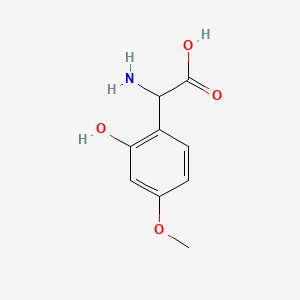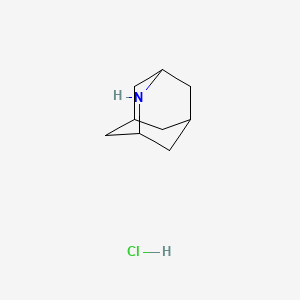
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a glucopyranosiduronic acid moiety attached to a phenyl ring substituted with a hydroxypropyl group. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid typically involves the glycosylation of a phenolic compound with a glucuronic acid derivative. One common method includes the use of a protected glucuronic acid donor and a phenolic acceptor under acidic or basic conditions to facilitate the glycosidic bond formation. The reaction conditions often require the use of catalysts such as Lewis acids or bases to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid is utilized in various scientific research applications, including:
Chemistry: Used as a model compound in glycosylation studies and synthesis of glycoside derivatives.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of novel materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranosiduronic acid moiety may facilitate binding to carbohydrate-recognizing proteins, while the phenyl ring and hydroxypropyl group contribute to the compound’s overall biological activity. The pathways involved may include modulation of enzyme activity and inhibition of specific signaling pathways.
相似化合物的比较
Similar Compounds
Phenyl β-D-Glucopyranoside: Similar glycoside structure but lacks the hydroxypropyl group.
4-Hydroxyphenyl β-D-Glucopyranosiduronic Acid: Similar structure but with a hydroxy group instead of a hydroxypropyl group.
Uniqueness
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid is unique due to the presence of the hydroxypropyl group, which may enhance its solubility and biological activity compared to similar compounds
属性
CAS 编号 |
549548-40-5 |
|---|---|
分子式 |
C15H20O8 |
分子量 |
328.317 |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-hydroxypropyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O8/c16-7-1-2-8-3-5-9(6-4-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h3-6,10-13,15-19H,1-2,7H2,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
InChI 键 |
LARQRHBSYALYMX-DKBOKBLXSA-N |
SMILES |
C1=CC(=CC=C1CCCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


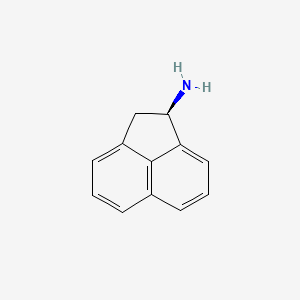
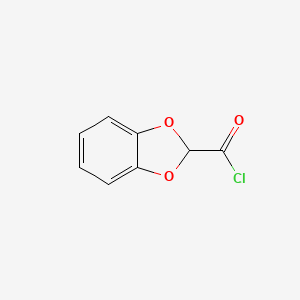
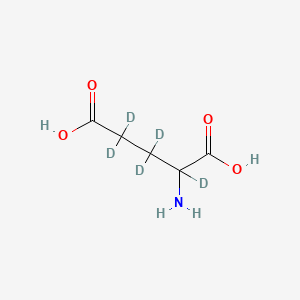
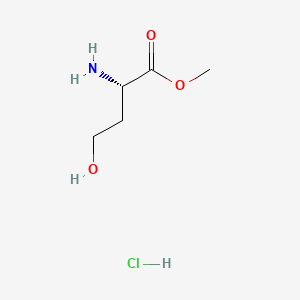
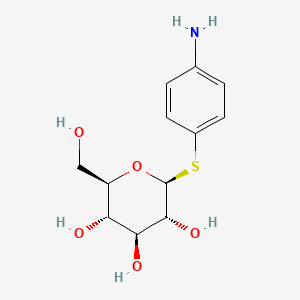
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)

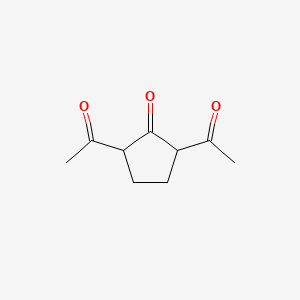
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
